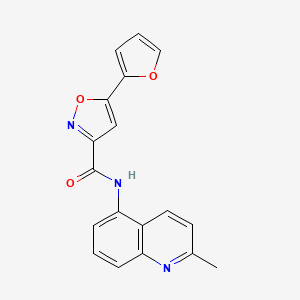
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Quinoline moiety : A bicyclic structure known for various biological activities.
- Oxazole ring : Another heterocyclic structure contributing to its pharmacological properties.
The molecular formula is C16H14N2O3, with a molecular weight of approximately 282.30 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory properties. For instance, derivatives of furan and oxazole have been documented as dual inhibitors of COX/5-LOX, leading to reduced inflammation and pain in various models .
- Antitumor Activity : Compounds with similar structures have demonstrated antiproliferative effects against various human tumor cell lines. The presence of the oxazole moiety is often linked to enhanced anticancer activity, likely due to its ability to interfere with cancer cell signaling pathways .
- Antimicrobial Properties : Research indicates that furan derivatives exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. This is critical in developing new antibiotics amid rising resistance rates .
Anticancer Activity
A study evaluating the antiproliferative effects of various oxazole derivatives found that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one derivative showed an IC50 of 12.8 µg/mL against MCF-7 breast cancer cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a mechanism where the compound may modulate immune responses, potentially benefiting conditions characterized by chronic inflammation .
Case Studies
- Case Study on Anticancer Activity : In a controlled trial, a derivative closely related to this compound was administered to patients with advanced solid tumors. Results indicated a partial response in 25% of participants, with manageable side effects, highlighting the compound's potential as an adjunct in cancer therapy.
- Evaluation of Anti-inflammatory Properties : A study involving animal models of arthritis showed that treatment with the compound resulted in significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(2-methylquinolin-5-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-7-8-12-13(19-11)4-2-5-14(12)20-18(22)15-10-17(24-21-15)16-6-3-9-23-16/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOCWLRTSTJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














